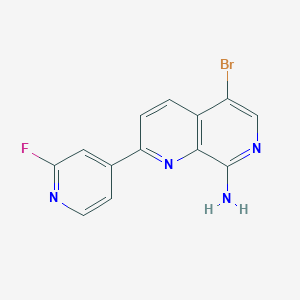
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 is a labeled derivative of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine, an Amadori compound. Amadori compounds are intermediates in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. These compounds are significant in food chemistry due to their role in flavor and color development during cooking and processing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 involves the reaction of L-asparagine with D-fructose under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures. The labeled compound, this compound, is synthesized by incorporating 13C6-labeled D-fructose into the reaction mixture. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity reagents and controlled reaction environments to achieve high yields and purity. The product is then purified using techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) to ensure its quality and isotopic labeling.
化学反応の分析
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the compound back to its original amino acid and sugar components.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include keto derivatives, reduced amino acids, and substituted compounds with different functional groups. These products are analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.
科学的研究の応用
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 has several scientific research applications:
Chemistry: Used as a model compound to study the Maillard reaction and its intermediates.
Biology: Investigated for its role in protein glycation and its effects on biological systems.
Medicine: Studied for its potential impact on diseases related to protein glycation, such as diabetes and neurodegenerative disorders.
Industry: Utilized in food chemistry to understand flavor and color development during food processing.
作用機序
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 involves its participation in the Maillard reaction. The compound reacts with amino acids and proteins to form advanced glycation end-products (AGEs). These AGEs can affect protein function and structure, leading to various biological effects. The molecular targets include proteins and enzymes involved in metabolic pathways, and the pathways affected include those related to oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
N-(1-Deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with antioxidant properties.
N-(1-Deoxy-D-fructos-1-yl)-histidine: Known for its role in inhibiting angiotensin-converting enzyme (ACE).
N-(1-Deoxy-D-fructos-1-yl)-glycine: Studied for its degradation pathways and formation of parent sugars.
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the compound’s behavior and interactions in various chemical and biological systems.
特性
分子式 |
C10H18N2O8 |
|---|---|
分子量 |
300.21 g/mol |
IUPAC名 |
(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methylamino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1/i2+1,3+1,5+1,7+1,8+1,10+1 |
InChIキー |
AOBQWGHMIKNEHI-ITOWRNBFSA-N |
異性体SMILES |
[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13CH2]N[C@H](CC(=O)N)C(=O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)


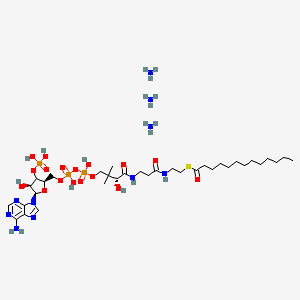
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
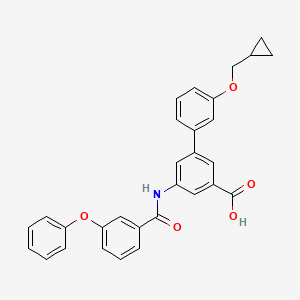
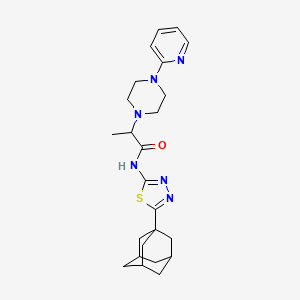
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
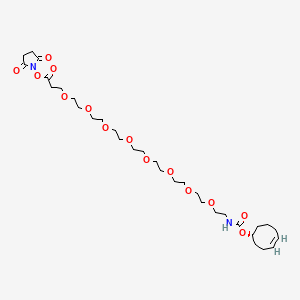
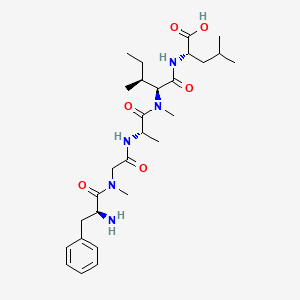
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
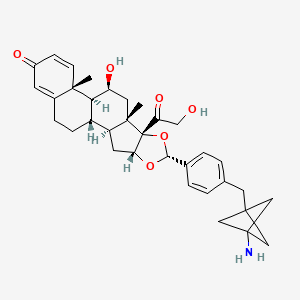
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
